4-butoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Description
“4-butoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a chemical compound. It is an impurity of Cilostazol, which is a potent phosphodiesterase III A (PDE3A) inhibitor and inhibitor of adenosine uptake .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 553.667 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data.Scientific Research Applications
Potential in Tumor Diagnosis and PET Radiotracers Development
One significant application of similar chemical structures to "4-butoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" involves their potential in tumor diagnosis and the development of PET (Positron Emission Tomography) radiotracers. Arylamides hybrids, sharing structural similarities, have been identified as leads for tumor diagnosis due to their high affinity at σ2 receptors. The development of hybrid structures between known compounds PB28 and RHM-1 led to candidates with excellent σ1/σ2 selectivities, making them interesting tools for developing σ2 PET tracers useful in tumors overexpressing P-glycoprotein (P-gp) (Abate et al., 2011).
Fluorescent Chemosensor for Cobalt(II) Ions
Another research application involves the development of a highly selective fluorescent chemosensor for detecting cobalt(II) ions in living cells. A compound structurally similar to "this compound" was used to develop an assay based on turn-on fluorescence enhancement, demonstrating low toxic properties and good cell permeability for live cell imaging (Liu et al., 2019).
Synthesis and Biological Activity Studies
Further, the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides showcases the chemical versatility and potential for producing compounds with varied biological activities. Such studies lay the groundwork for understanding the structural requirements for biological activity and can lead to the discovery of new therapeutic agents (Chau et al., 1982).
Ligands for σ Receptors
Compounds related to "this compound" have also been evaluated as ligands for σ receptors, which are implicated in various diseases. The structure-activity relationship studies of tetrahydroisoquinolinyl benzamides, focusing on the linker connecting the ring systems and the effects of benzamide ring substituents, contribute to the development of potent and selective σ2 receptor ligands. This research is crucial for understanding how to modulate σ receptor activity, potentially leading to new treatments for conditions associated with these receptors (Xu et al., 2007).
Properties
IUPAC Name |
4-butoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-3-5-15-28-20-10-6-17(7-11-20)23(27)24-19-9-12-21-18(16-19)8-13-22(26)25(21)14-4-2/h6-7,9-12,16H,3-5,8,13-15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUCOEFZFNGBTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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